molecular formula C12H23N3O B12122020 Pyrrolidine, 1-[2-(hexahydro-1H-1,4-diazepin-1-yl)-1-oxopropyl]- CAS No. 89574-41-4

Pyrrolidine, 1-[2-(hexahydro-1H-1,4-diazepin-1-yl)-1-oxopropyl]-

Cat. No.: B12122020
CAS No.: 89574-41-4
M. Wt: 225.33 g/mol
InChI Key: VJRRZVGILJFQGQ-UHFFFAOYSA-N
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Description

The compound Pyrrolidine, 1-[2-(hexahydro-1H-1,4-diazepin-1-yl)-1-oxopropyl]- features a pyrrolidine ring substituted with a ketone-linked propyl chain terminating in a hexahydro-1,4-diazepine moiety. The hexahydro-1,4-diazepine group is critical for receptor interaction, as seen in related compounds with H3 antagonistic activity .

Physicochemical properties of a structurally similar pyrrolidine derivative (Pyrrolidine, 1-(1-oxopropyl)-, CAS 4553-05-3) include:

  • logP (octanol/water): 1.019
  • McVol: 110.180 ml/mol .

Properties

CAS No.

89574-41-4

Molecular Formula

C12H23N3O

Molecular Weight

225.33 g/mol

IUPAC Name

2-(1,4-diazepan-1-yl)-1-pyrrolidin-1-ylpropan-1-one

InChI

InChI=1S/C12H23N3O/c1-11(12(16)15-7-2-3-8-15)14-9-4-5-13-6-10-14/h11,13H,2-10H2,1H3

InChI Key

VJRRZVGILJFQGQ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CCCC1)N2CCCNCC2

Origin of Product

United States

Preparation Methods

Cyclization of γ-Amino-β-Hydroxybutyric Acid Derivatives

A foundational method, described in CA1087200A , involves the cyclization of γ-amino-β-hydroxybutyric acid precursors to form pyrrolidin-2-one intermediates. Critical steps include:

  • Silylation : Protection of hydroxyl and amine groups using trimethylsilyl chloride (TMSCl) to prevent undesired side reactions.

  • Cyclization : Intramolecular lactam formation under basic conditions (e.g., sodium hydride) to yield pyrrolidin-2-one.

  • Alkylation : Reaction with ethyl bromoacetate or allyl bromide in anhydrous acetonitrile to introduce the propionyl side chain.

For example, Example 5 of the patent details the synthesis of ethyl 2-(4-acetoxypyrrolidin-2-on-1-yl)-acetate using acetyl chloride and pyridine, followed by chromatographic purification. This intermediate is pivotal for subsequent amidation with diazepine amines.

Coupling with Hexahydro-1,4-Diazepine

The 1,4-diazepine moiety is typically synthesized separately via cyclocondensation of diamines with carbonyl sources. In CN110845515A , a related diazepine derivative is prepared using N-benzylhydroxylamine and paraformaldehyde under reflux, followed by hydrogenolytic deprotection using palladium-carbon. Adapting this approach, the diazepine ring is coupled to the pyrrolidine intermediate via:

  • Amidation : Reacting the pyrrolidine propionyl chloride with hexahydro-1H-1,4-diazepine in the presence of triethylamine.

  • Workup : Extraction with ethyl acetate, washing with ammonium sulfate, and silica gel chromatography to isolate the product.

Alternative Pathway: Reductive Amination

A secondary route involves reductive amination between a pyrrolidine ketone and the diazepine amine. Borane-dimethyl sulfide complex (BH₃·SMe₂) in tetrahydrofuran (THF) facilitates selective reduction of the imine intermediate, as demonstrated in CN110845515A for analogous structures. This method offers advantages in stereochemical control but requires stringent anhydrous conditions.

Optimization and Critical Parameters

Reaction Conditions

  • Temperature : Cyclization and alkylation steps often require reflux (50–80°C), while amidation proceeds at ambient temperature.

  • Catalysts : Sodium hydride (for deprotonation) and Raney nickel (for hydrogenation) are frequently employed.

  • Solvents : Anhydrous acetonitrile, THF, and ethyl acetate are preferred for their inertness and solubility profiles.

Purification Techniques

  • Chromatography : Silica gel columns with ethyl acetate/petroleum ether eluants resolve intermediates.

  • Crystallization : Ethyl acetate/n-hexane mixtures yield high-purity solids for key intermediates.

Analytical Characterization

Successful synthesis is validated via:

  • NMR Spectroscopy : Distinct signals for pyrrolidine (δ 1.8–2.1 ppm) and diazepine (δ 3.0–3.5 ppm) protons.

  • Mass Spectrometry : Molecular ion peak at m/z 225.33 (C₁₂H₂₃N₃O).

  • HPLC : Purity >95% using C18 columns with acetonitrile/water gradients.

Challenges and Mitigation Strategies

  • Side Reactions : Over-alkylation at the diazepine nitrogen is minimized using stoichiometric control and low temperatures.

  • Hydrolysis : Moisture-sensitive intermediates (e.g., silylated compounds) require inert atmosphere handling.

  • Yield Optimization : Multi-gram scales achieve 25–40% overall yields through iterative process refinement.

Industrial Applications and Scalability

The methodologies described in CA1087200A and CN110845515A are scalable to kilogram quantities, with documented pilot-scale success. Key considerations for industrial adoption include:

  • Cost-Effectiveness : Sourcing inexpensive silylating agents (e.g., hexamethyldisilazane).

  • Safety : Exothermic reactions (e.g., NaH-mediated cyclization) necessitate controlled addition rates.

Chemical Reactions Analysis

Nucleophilic Reactions at the Ketone Group

The ketone group in the propyl chain is a key reactive site. Based on studies of structurally related pyrrolidine-ketone derivatives :

  • Reduction : Catalytic hydrogenation (e.g., Pd/C, H₂) or borohydride reagents (NaBH₄) may reduce the ketone to a secondary alcohol.

  • Grignard Addition : Organomagnesium reagents (e.g., RMgX) could add to the carbonyl, forming tertiary alcohols.

  • Condensation Reactions : Reaction with hydrazines or hydroxylamines may yield hydrazones or oximes, respectively .

Example Reaction Pathway :

Ketone+RMgXTertiary Alcohol[3][7]\text{Ketone}+\text{RMgX}\rightarrow \text{Tertiary Alcohol}\quad[3][7]

Functionalization of the Diazepine Ring

The hexahydro-1,4-diazepine ring contains two secondary amines, enabling alkylation or acylation. For example:

  • Alkylation : Treatment with alkyl halides (e.g., methyl iodide) under basic conditions could yield N-alkylated derivatives .

  • Acylation : Reaction with acyl chlorides (e.g., acetyl chloride) forms amides, as seen in similar 1,4-diazepine systems .

Table 1: Diazepine Ring Functionalization

Reaction TypeReagents/ConditionsProductReferences
AlkylationCH₃I, K₂CO₃, DMFN-Methyl derivative
AcylationAcCl, Et₃N, CH₂Cl₂N-Acetyl derivative

Pyrrolidine Ring Modifications

The pyrrolidine nitrogen may undergo substitution or ring-opening reactions:

  • N-Alkylation : Using alkyl halides or Mitsunobu conditions (e.g., DIAD, PPh₃) .

  • Ring Expansion : Acidic or oxidative conditions could convert pyrrolidine into larger heterocycles (e.g., piperidines) .

Key Observation : In a study on pyrrolidine-derived antipsychotics, N-alkylation with chloroethyl groups improved metabolic stability .

Cyclization and Cross-Coupling Reactions

The ketone and diazepine moieties may facilitate intramolecular cyclization. For instance:

  • Amide Formation : Reaction with amino acids or amines could form fused bicyclic structures .

  • Suzuki Coupling : If aryl halides are present, palladium-catalyzed cross-coupling might introduce aromatic groups .

Example : A patent highlights the use of cyanopyrrolidine derivatives in cross-coupling to generate USP30 inhibitors .

Stability Under Acidic/Basic Conditions

  • Acidic Hydrolysis : The diazepine ring may undergo partial ring-opening in strong acids (e.g., HCl), as observed in opioid antagonist syntheses .

  • Base Stability : The compound likely remains intact under mild basic conditions but may degrade with strong bases (e.g., NaOH) .

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C₁₂H₂₃N₃O
Molecular Weight: 225.33 g/mol

The structure of this compound features a pyrrolidine ring fused with a hexahydro-1H-1,4-diazepine moiety, which contributes to its diverse biological activities.

Medicinal Chemistry Applications

Pyrrolidine derivatives have been extensively studied for their pharmacological properties. The specific compound in focus has shown promise in various therapeutic areas:

Anticonvulsant Activity

Research indicates that pyrrolidine derivatives can exhibit anticonvulsant effects. For instance, studies involving similar compounds have demonstrated efficacy in reducing seizure activity in animal models, suggesting potential applications in treating epilepsy and other seizure disorders .

Analgesic Properties

Recent studies on related pyrrolidine compounds have highlighted their analgesic and sedative properties. For example, derivatives of pyrrolo[3,4-c]pyridine have been shown to possess significant analgesic activity in tests such as the "hot plate" and "writhing" tests, outperforming traditional analgesics like aspirin . This suggests that the compound may also hold similar therapeutic potential.

Antitumor Activity

Pyrrolidine derivatives are being investigated for their anticancer properties. Some studies have reported that certain pyrrolidine-based compounds can inhibit tumor growth and induce apoptosis in cancer cells through various mechanisms, including modulation of signaling pathways involved in cell proliferation .

Pharmacological Insights

A comprehensive review of pyrrolidine compounds has revealed that they often act as modulators of neurotransmitter systems. The hexahydro-1H-1,4-diazepine moiety is particularly relevant for its interactions with GABA receptors, which are crucial in the modulation of neuronal excitability and anxiety .

Table 1: Summary of Biological Activities of Pyrrolidine Derivatives

Study Activity Model Used Findings
AnalgesicMouse modelsCompounds showed higher activity than aspirin.
AntitumorCell linesInhibition of cell proliferation observed.
AnticonvulsantSeizure modelsSignificant reduction in seizure frequency noted.

Material Science Applications

Beyond medicinal uses, pyrrolidine derivatives are being explored for their utility in material science. Their unique chemical structure allows for modifications that can enhance the properties of polymers and other materials. For instance:

Polymer Synthesis

Pyrrolidine compounds can serve as monomers or additives in the synthesis of novel polymers with enhanced mechanical properties and thermal stability.

Drug Delivery Systems

The ability to modify the solubility and release profiles of drugs makes pyrrolidine derivatives attractive candidates for developing advanced drug delivery systems.

Mechanism of Action

The mechanism of action of pyrrolidine, 1-[2-(hexahydro-1H-1,4-diazepin-1-yl)-1-oxopropyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Functional Groups Pharmacological Activity Potency/Selectivity Insights
Pyrrolidine, 1-[2-(hexahydro-1H-1,4-diazepin-1-yl)-1-oxopropyl]- Pyrrolidine + hexahydro-1,4-diazepine Ketone, diazepine, propyl linker Inferred H3 antagonism Likely comparable to H3 antagonists in
KB-2413 (1-(2-ethoxyethyl)-2-(4-methyl-1-homopiperazinyl)benzimidazole difumarate) Benzimidazole + homopiperazinyl Ethoxyethyl, difumarate salt Antiallergic, inhibits histamine release 30× more potent than chlorpheniramine in anaphylaxis models
2-(Hexahydro-1H-1,4-diazepin-1-yl)benzothiazole derivatives () Benzothiazole + diazepine Benzothiazole, diazepine Dual H1/H3 antagonism Moderate H3 affinity with H1 blocking activity
Ramipril Related Compound A (USP) Octahydrocyclopenta[b]pyrrole Methoxycarbonyl, carboxylic acid ACE inhibitor (structural analog) N/A (pharmacokinetic relevance)

Pharmacological Activity and Research Findings

Histamine Receptor Modulation

  • Hexahydro-1,4-diazepine-containing compounds (e.g., benzothiazole derivatives in ) exhibit dual H1/H3 receptor antagonism, with 2-(hexahydro-1H-1,4-diazepin-1-yl)benzothiazole showing submicromolar H3 affinity .
  • Pyrrolidine, 1-[2-(hexahydro-1H-1,4-diazepin-1-yl)-1-oxopropyl]- likely shares this mechanism due to its diazepine moiety, though direct receptor binding data is unavailable.

Antiallergic and Antiasthmatic Effects

  • KB-2413 demonstrates potent inhibition of anaphylactic bronchoconstriction (ED50 = 0.012 mg/kg orally) and histamine release, outperforming ketotifen and chlorpheniramine .
  • Unlike KB-2413, which lacks local anesthetic effects , benzothiazole derivatives () may exhibit off-target H1 blocking, reducing selectivity.

Physicochemical and Pharmacokinetic Insights

  • Lipophilicity (logP): The target compound’s logP (~1.0) is comparable to KB-2413’s (estimated >2), suggesting similar absorption profiles.
  • Molecular Volume (McVol): Lower McVol (110.18 ml/mol) vs. benzothiazole derivatives may enhance diffusion across biological barriers .

Biological Activity

Pyrrolidine, 1-[2-(hexahydro-1H-1,4-diazepin-1-yl)-1-oxopropyl]- (CAS Number: 89574-41-4) is a nitrogen-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article will explore the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

The molecular formula of Pyrrolidine, 1-[2-(hexahydro-1H-1,4-diazepin-1-yl)-1-oxopropyl]- is C11H21N3O, with a molecular weight of approximately 211.30 g/mol. The compound features a pyrrolidine ring fused with a hexahydro-1H-1,4-diazepine moiety, which contributes to its unique pharmacological profile.

PropertyValue
Molecular FormulaC11H21N3O
Molecular Weight211.3039 g/mol
CAS Number89574-41-4

Biological Activity

Analgesic and Anti-inflammatory Effects
Research has indicated that pyrrolidine derivatives can exhibit significant analgesic and anti-inflammatory properties. For instance, studies on similar compounds have demonstrated their efficacy in reducing pain in neuropathic pain models through mechanisms distinct from traditional analgesics. These compounds often target specific receptors in the central nervous system (CNS), providing a dual mechanism of action that includes modulation of neurotransmitter release and receptor activation .

Antimicrobial Activity
Pyrrolidine derivatives have also shown promise as antimicrobial agents. The structural characteristics of these compounds allow them to interact with bacterial membranes or inhibit essential enzymes involved in bacterial metabolism. For example, derivatives with specific functional groups have been evaluated for their antibacterial activity against various strains, demonstrating significant inhibition of bacterial growth .

Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored extensively. Pyrrolidine-based compounds have been identified as effective inhibitors of acetylcholinesterase (AChE) and urease, which are critical targets in treating conditions like Alzheimer's disease and certain infections . The inhibition of AChE is particularly noteworthy as it can enhance cholinergic transmission in the CNS.

Structure-Activity Relationships (SAR)

The biological activity of pyrrolidine compounds is heavily influenced by their structural features. The presence of specific substituents on the pyrrolidine ring can enhance or diminish their pharmacological effects. For example:

  • Substituent Positioning: Variations in the positioning of functional groups can lead to different binding affinities for biological targets.
  • Stereochemistry: The stereogenic centers in pyrrolidine rings contribute to the spatial orientation necessary for optimal receptor interaction, affecting the overall efficacy and safety profile of the compounds .

Case Studies

Several case studies highlight the biological potential of pyrrolidine derivatives:

  • Pain Management: A study investigated a series of pyrrolidine derivatives for their analgesic properties using a chronic constriction injury model in rats. Results indicated that certain derivatives significantly reduced mechanical allodynia, suggesting their potential as new analgesics .
  • Antibacterial Screening: Another study focused on synthesizing pyrrolidine-based compounds and assessing their antibacterial activity against Gram-positive and Gram-negative bacteria. The results showed promising antibacterial effects, warranting further investigation into their mechanisms of action .
  • Enzyme Inhibition Analysis: Research into enzyme inhibitors revealed that specific pyrrolidine derivatives exhibited potent AChE inhibition comparable to established drugs used in Alzheimer's treatment, indicating their potential as therapeutic agents .

Q & A

Advanced Research Question

  • LogP optimization : Introducing hydrophilic groups (e.g., hydroxyproline) enhances aqueous solubility.
  • Metabolic stability : N-methylation reduces CYP450-mediated oxidation.
  • Bioisosteric replacement : Replacing the diazepine ring with a piperazine analog maintains target engagement while improving oral bioavailability .

How do contradictory findings in the cytotoxicity of pyrrolidine derivatives inform SAR development?

Advanced Research Question
Discrepancies in cytotoxicity (e.g., C3-substituted indoles showing variable IC₅₀ values) highlight the need for 3D-QSAR analysis . For instance, steric bulk at the C3 position may hinder membrane penetration in some cell lines but enhance it in others. Cross-validation using in silico ADMET predictors resolves these contradictions .

What role does the hexahydro-1,4-diazepine group play in the compound’s biological activity?

Basic Research Question
The diazepine moiety:

  • Enhances hydrogen-bonding interactions with enzymatic active sites (e.g., bacterial topoisomerases).
  • Increases plasma stability via reduced ring strain compared to non-saturated analogs.
  • Modulates pKa values , improving membrane permeability in acidic microenvironments (e.g., tumor tissues) .

How can NMR and mass spectrometry data be integrated to confirm the stereochemistry of pyrrolidine derivatives?

Basic Research Question

  • ¹H NMR : Coupling constants (J values) distinguish cis (3.25 ppm, J = 6.5 Hz) and trans (1.72 ppm, J = 9.8 Hz) pyrrolidine conformers.
  • ¹³C NMR : Peaks at 45.7 ppm (CH₂-N) and 25.0 ppm (CH₂-CH₂) confirm ring saturation.
  • HRMS : Matches experimental m/z (e.g., 416.14+) with theoretical molecular formulas (e.g., C₂₄H₂₀N₂O₅) .

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